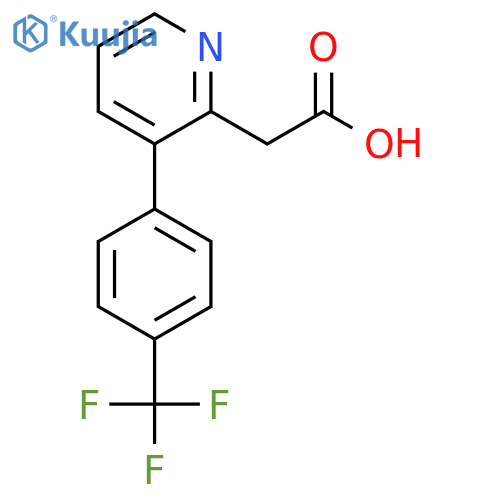Cas no 1261663-49-3 (3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid)

1261663-49-3 structure
商品名:3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid
CAS番号:1261663-49-3
MF:C14H10F3NO2
メガワット:281.229914188385
CID:4983037
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid
-
- インチ: 1S/C14H10F3NO2/c15-14(16,17)10-5-3-9(4-6-10)11-2-1-7-18-12(11)8-13(19)20/h1-7H,8H2,(H,19,20)
- InChIKey: NLKHZAGUKNKMTG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1=CC=CN=C1CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 338
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.2
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008810-500mg |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261663-49-3 | 97% | 500mg |
$798.70 | 2023-09-03 | |
| Alichem | A013008810-250mg |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261663-49-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A013008810-1g |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261663-49-3 | 97% | 1g |
$1579.40 | 2023-09-03 |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
1261663-49-3 (3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
